molecular formula C14H12O2 B1666776 Benzyl benzoate CAS No. 120-51-4

Benzyl benzoate

Cat. No. B1666776
CAS RN: 120-51-4
M. Wt: 212.24 g/mol
InChI Key: SESFRYSPDFLNCH-UHFFFAOYSA-N
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Description

Benzyl benzoate is an ester of benzyl alcohol and benzoic acid and is used as a fragrance fixer, fragrance ingredient, and preservative to maintain the potency and stability of a variety of cosmetic formulations . It is also employed as a synthetic musk and acaricide to treat scabies and head lice . This compound is often applied as a topical medication in the form of lotions, creams, or emulsions .


Synthesis Analysis

Benzyl benzoate can be synthesized via enzymatic acylation using three immobilized enzymes as biocatalysts . It can also be produced by the Cannizzaro reaction from benzaldehyde, by esterifying benzyl alcohol with benzoic acid, or by treating sodium benzoate with benzyl chloride .


Molecular Structure Analysis

The molecular structure of benzyl benzoate is composed of a benzene ring attached to a benzoate group .


Chemical Reactions Analysis

Benzyl benzoate reacts with OH, NO3, and SO4 radicals in atmospheric water droplets . The reaction of benzyl benzoate with OH radicals in the gas phase was also calculated . The products of addition and abstraction reactions of benzyl benzoate with OH radicals can be further oxidized and degraded by O2/NO .


Physical And Chemical Properties Analysis

Benzyl benzoate is a colorless liquid at room temperature, having a sweet aroma, often likened to that of almond or cherry. It is slightly soluble in water but readily dissolves in organic solvents due to its organic nature .

Scientific Research Applications

Cosmetic Formulation

Benzyl benzoate is used extensively in cosmetic formulations. It functions as a fragrance component, preservative, solvent, and viscosity-decreasing agent. Its metabolism in the human body involves conversion to benzoic acid, which is then excreted as hippuric acid. The safety of benzyl benzoate in cosmetic applications has been assessed, considering its potential for causing nonimmunologic contact reactions. However, it is deemed safe for use in concentrations up to 5% in cosmetics, and up to 10% in hair dyes (Nair, 2001).

Pharmacological Properties

Benzyl benzoate has been studied for its pharmacological properties. It was initially recognized for its simplicity in chemical structure and efficiency in pharmacological action. Although its therapeutic applications in specific cases have been considered, its toxicity, especially in comparison to other benzyl preparations, is a subject of concern (Macht, 1921).

Antipyretic Effects

Research has also explored the antipyretic (fever-reducing) effects of benzyl benzoate. Studies on rabbits showed that its administration could lead to a decrease in temperature, primarily due to enhanced heat dissipation through the dilation of blood vessels. It exhibits minimal narcotic action, even in large doses (Macht & Leach, 1929).

Food and Beverage Preservation

Benzyl benzoate's role in food and beverage preservation has been investigated, particularly in the context of its conversion in fruit juices. Studies have found the presence of benzyl alcohol and toluene as by-products of benzoic acid reduction in fruit juices containing benzoates, highlighting the need to control toxic substance formation in food products containing benzoates (Bocharova, Reshta, & Eshtokin, 2017).

Dermatological Applications

In dermatology, benzyl benzoate has been formulated into microemulsions for topical applications to treat scabies. This formulation aims to enhance skin bioavailability and reduce skin irritation, offering a safer and more effective delivery system for the drug (Sharma et al., 2016).

Safety And Hazards

Benzyl benzoate is harmful if swallowed and is very toxic to aquatic life. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

benzyl benzoate
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InChI

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
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InChI Key

SESFRYSPDFLNCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2
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Molecular Formula

C14H12O2
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DSSTOX Substance ID

DTXSID8029153
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Molecular Weight

212.24 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, Colorless liquid or white solid; [ICSC] Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; Slightly volatile in steam and insoluble in water; [Ullmann], Solid, COLOURLESS LIQUID OR WHITE SOLID WITH CHARACTERISTIC ODOUR., leaflets or oily liquid with a faint, sweet, balsamic odour
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Boiling Point

321.3 °C, BP: 323-324 °C, 323.00 to 324.00 °C. @ 760.00 mm Hg, 324 °C
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Flash Point

148 °C, 158 °C (316 °F) - closed cup, 298 °F (148 °C) - closed cup
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Solubility

Insoluble in water, Insoluble in glycerol; miscible with alcohol, chloroform, ether, oils, Soluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform, 1.98e-02 g/L, Solubility in water: none, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1121 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.113-1.121
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Vapor Density

7.31 (Air = 1), Relative vapor density (air = 1): 7.3
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Vapor Pressure

0.000224 [mmHg], 0.000224 mm Hg at 25 °C
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Mechanism of Action

Benzyl benzoate exerts toxic effects on the nervous system of the parasite, resulting in its death. It is also toxic to mite ova, though its exact mechanism of action is unknown. In vitro, benzyl benzoate has been found to kill the Sarcoptes mite within 5 minutes.
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Product Name

Benzyl Benzoate

Color/Form

Leaflets or oily liquid, Water-white liquid, Colorless, oily liquid, Clear, colorless liquid

CAS RN

120-51-4
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Melting Point

19 °C, 21 °C
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Synthesis routes and methods I

Procedure details

The oxidation of toluene appears to follow an obvious path as inferred from the kinetics of the product yields (Table IV). The intermediate products are benzyl alcohol, benzaldehyde, benzoic acid; whereas, benzyl benzoate is the final product by esterification of benzyl alcohol and benzoic acid. In a separate test at the same reaction conditions, but without the Pd catalyst, benzyl alcohol and benzoic acid were esterified in toluene to produce benzyl benzoate. The following reaction scheme explains these results:
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Synthesis routes and methods II

Procedure details

Two grams of sodium-supported hydrotalcite prepared in Example 7, (1) and stabilized in Example 7 (2) was put in a container holding 20 g of dehydrated benzaldehyde and 35 g of n-decane as a solvent, and reacted at room temperature for 3 hours. The product was analyzed by gas chromatography (OV-17, 2 m). The conversion of benzaldehyde was 90%, and benzyl benzoate was obtained in a yield of 89%.
Quantity
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Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
35 g
Type
solvent
Reaction Step Seven
Yield
89%

Synthesis routes and methods III

Procedure details

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reactant
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reactant
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reactant
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reactant
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Name
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Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Methyl azodicarboxylate resin (6.55 g of 0.61 meq/g ~4.0 meq) was suspended in dry THF (100 ml) and allowed to swell for ~15 minutes. Benzoic acid (0.366 g, 3.0 mmol) was dissolved in THF (10 ml) and added to the resin. To the stirred mixture at 25° C. was added dropwise a solution of Ph3P (0.786 g, 3.0 mmol) and benzyl alcohol (0.361 ml, 3.5 mmol) in THF (5 ml). This mixture was left to stir at 25° C. for 16 hours. Resin was then filtered and washed with CH2Cl2 (4×150 mL) and Et2O. The filtrate and washings were concentrated in vacuo at 30° C. and flash chromatographed (3.5% EtOAC/hexane) to yield benzyl benzoate (0.417 g, 65%): IR (film) 1720 (vs), 1451 (m), 1272 (vs), 1110 (m), 710 (s), 697 (m) cm-1 ; 1H NMR (80 MHz, CDCl3) δ8.25-8.05 (m, 2H, o-PhCOO), 7.65-7.25 (m, 8H, m-, p-PhCOO, OCH2PH), 5.32 (s, 2H, OCH2Ph); EI-MS: 212.0839 (M+, 212.0837 calcd. for C14H12O2), 105.0343 (Base Peak, phC=O).
Name
Methyl azodicarboxylate
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.786 g
Type
reactant
Reaction Step Three
Quantity
0.361 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
65%

Synthesis routes and methods V

Procedure details

To a CH2Cl2 (2 ml) solution of 2-chloro-1-methylpyridinium p-toluenesulfonate (720 mg, 2.4 mmol) was added a mixture of benzyl alcohol (216 mg, 2.0 mmol), benzoic acid (244 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in CH2Cl2, and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and benzyl benzoate was isolated in 83% yield.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl benzoate
Reactant of Route 2
Reactant of Route 2
Benzyl benzoate
Reactant of Route 3
Reactant of Route 3
Benzyl benzoate
Reactant of Route 4
Reactant of Route 4
Benzyl benzoate
Reactant of Route 5
Reactant of Route 5
Benzyl benzoate
Reactant of Route 6
Reactant of Route 6
Benzyl benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.